molecular formula C19H23NO2S B12601857 N-Butyl-N-(3-phenylprop-2-EN-1-YL)benzenesulfonamide CAS No. 646998-45-0

N-Butyl-N-(3-phenylprop-2-EN-1-YL)benzenesulfonamide

Cat. No.: B12601857
CAS No.: 646998-45-0
M. Wt: 329.5 g/mol
InChI Key: DSOACOSQOMLBHI-UHFFFAOYSA-N
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Description

N-Butyl-N-(3-phenylprop-2-en-1-yl)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by a sulfonamide group that is S-linked to a benzene ring. The molecular formula of this compound is C10H15NO2S, and it has a molecular weight of 213.297 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-(3-phenylprop-2-en-1-yl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with N-butylamine and 3-phenylprop-2-en-1-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to increase yield and reduce production costs. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-(3-phenylprop-2-en-1-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Butyl-N-(3-phenylprop-2-en-1-yl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Butyl-N-(3-phenylprop-2-en-1-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

    N-Butylbenzenesulfonamide: Similar structure but lacks the 3-phenylprop-2-en-1-yl group.

    N-(tert-Butyl)-3-((5-methyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)benzenesulfonamide: Contains a tert-butyl group and a pyrimidinyl group.

Uniqueness

N-Butyl-N-(3-phenylprop-2-en-1-yl)benzenesulfonamide is unique due to the presence of both the N-butyl and 3-phenylprop-2-en-1-yl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications .

Properties

CAS No.

646998-45-0

Molecular Formula

C19H23NO2S

Molecular Weight

329.5 g/mol

IUPAC Name

N-butyl-N-(3-phenylprop-2-enyl)benzenesulfonamide

InChI

InChI=1S/C19H23NO2S/c1-2-3-16-20(17-10-13-18-11-6-4-7-12-18)23(21,22)19-14-8-5-9-15-19/h4-15H,2-3,16-17H2,1H3

InChI Key

DSOACOSQOMLBHI-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC=CC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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